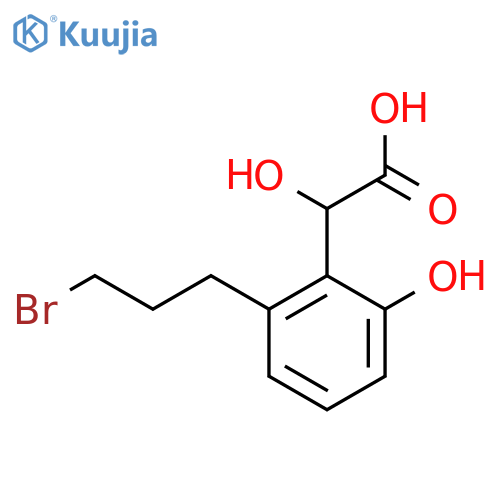Cas no 1806567-03-2 (2-(3-Bromopropyl)-6-hydroxymandelic acid)

1806567-03-2 structure
商品名:2-(3-Bromopropyl)-6-hydroxymandelic acid
CAS番号:1806567-03-2
MF:C11H13BrO4
メガワット:289.122523069382
CID:4940686
2-(3-Bromopropyl)-6-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Bromopropyl)-6-hydroxymandelic acid
-
- インチ: 1S/C11H13BrO4/c12-6-2-4-7-3-1-5-8(13)9(7)10(14)11(15)16/h1,3,5,10,13-14H,2,4,6H2,(H,15,16)
- InChIKey: UTOWMHXNHCDMJT-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=CC=C(C=1C(C(=O)O)O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- トポロジー分子極性表面積: 77.8
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(3-Bromopropyl)-6-hydroxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026188-1g |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
| Alichem | A015026188-500mg |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015026188-250mg |
2-(3-Bromopropyl)-6-hydroxymandelic acid |
1806567-03-2 | 97% | 250mg |
489.60 USD | 2021-06-18 |
2-(3-Bromopropyl)-6-hydroxymandelic acid 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1806567-03-2 (2-(3-Bromopropyl)-6-hydroxymandelic acid) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
